N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide
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Overview
Description
N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a formyl group, and an acetamide moiety, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethylpyrazole ring. This can be achieved through the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the pyrazole ring with 2-bromo-3-methylpropane to introduce the 2-methylpropyl group.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, where the pyrazole derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Acetamide Formation: Finally, the compound is reacted with 2-(2-formylphenoxy)acetic acid under amide coupling conditions, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit microbial growth by targeting essential enzymes in the pathogen.
Therapeutic Effects: The compound may exert its effects by modulating inflammatory pathways or interacting with pain receptors, thereby reducing inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a formyl group.
N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(10-21-15(3)8-14(2)20-21)9-19-18(23)12-24-17-7-5-4-6-16(17)11-22/h4-8,11,13H,9-10,12H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKLAEPIWYMHQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNC(=O)COC2=CC=CC=C2C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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